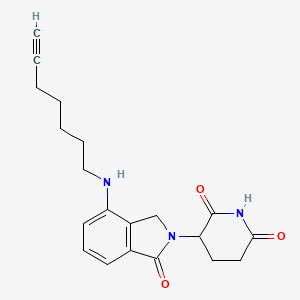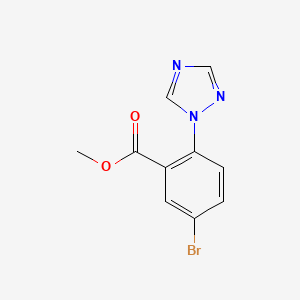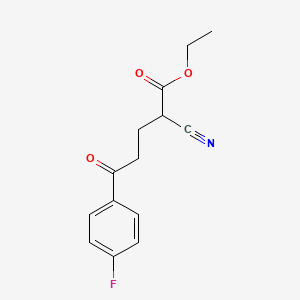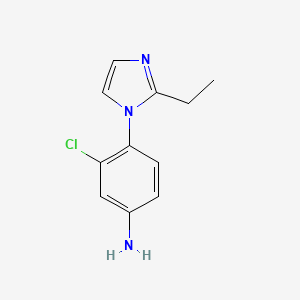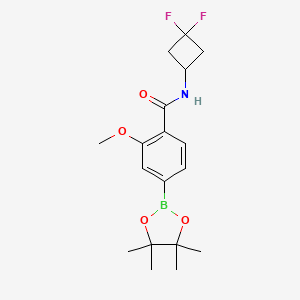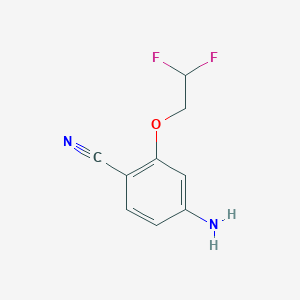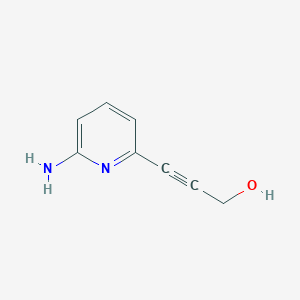
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol: is a chemical compound with a molecular structure that includes a pyridine ring substituted with an amino group and a propynyl alcohol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol typically involves the reaction of 6-amino-2-pyridinecarboxaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It can act as a ligand for metal ions, making it useful in the design of metal-based drugs and diagnostic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propynyl alcohol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(Pyridin-2-yl)propan-1-ol: This compound has a similar pyridine ring but lacks the amino and propynyl groups, resulting in different chemical properties and reactivity.
2-Propyn-1-ol, 3-(3-pyridinyl)-: This compound has a similar propynyl alcohol group but differs in the position of the pyridine ring, affecting its overall structure and function.
Uniqueness: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is unique due to the presence of both the amino and propynyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making the compound highly versatile and valuable in various fields .
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3-(6-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10) |
InChI-Schlüssel |
HUUACIALCVAHKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


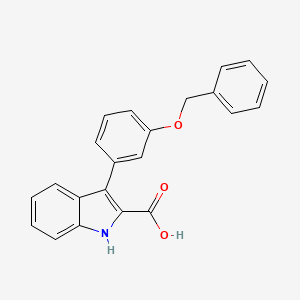
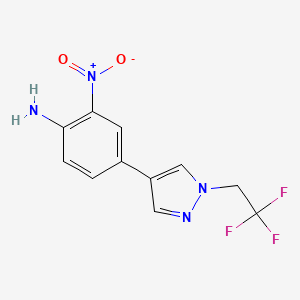
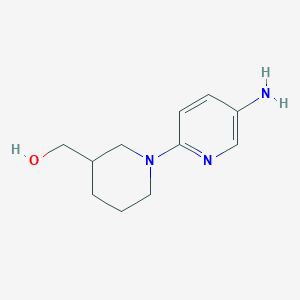
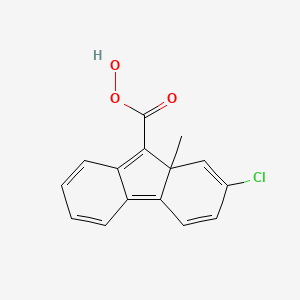
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)

